3-(1-Methyl-1H-indol-3-yl)-2,6-piperidinedione
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Overview
Description
3-(1-Methyl-1H-indol-3-yl)-2,6-piperidinedione is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-indol-3-yl)-2,6-piperidinedione typically involves the construction of the indole ring followed by the formation of the piperidinedione structure. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidinedione ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of indole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and high yield. MCRs allow for the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste . This approach is not only cost-effective but also aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-indol-3-yl)-2,6-piperidinedione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the piperidinedione ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde or indole-3-acetic acid derivatives .
Scientific Research Applications
3-(1-Methyl-1H-indol-3-yl)-2,6-piperidinedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-indol-3-yl)-2,6-piperidinedione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carboxylic acid: Known for its antimicrobial properties.
Uniqueness
3-(1-Methyl-1H-indol-3-yl)-2,6-piperidinedione is unique due to the combination of the indole and piperidinedione moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O2 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-(1-methylindol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O2/c1-16-8-11(9-4-2-3-5-12(9)16)10-6-7-13(17)15-14(10)18/h2-5,8,10H,6-7H2,1H3,(H,15,17,18) |
InChI Key |
HBHCPRASKQRWJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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